molecular formula C19H17NO2 B2365710 N-benzyl-7-methyl-1-benzoxepine-4-carboxamide CAS No. 1049035-79-1

N-benzyl-7-methyl-1-benzoxepine-4-carboxamide

Cat. No. B2365710
M. Wt: 291.35
InChI Key: SYSARVQDQMYSPQ-UHFFFAOYSA-N
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Description

N-benzyl-7-methyl-1-benzoxepine-4-carboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain.

Scientific Research Applications

Synthesis and Chemical Modifications

Practical Synthesis of CCR5 Antagonists A practical method for synthesizing orally active CCR5 antagonists, including steps such as esterification, intramolecular Claisen type reaction, and the Suzuki−Miyaura reaction, has been developed. This process highlights the synthesis of complex molecules that may serve as potential therapeutic agents (Ikemoto et al., 2005).

Novel Synthetic Approaches Research on novel and efficient synthetic methods for producing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives using a one-pot three-component condensation reaction has been reported. These compounds have a broad spectrum of biological activities, suggesting potential applications in drug development (Shaabani et al., 2009).

Potential Therapeutic Applications

Antagonistic and Agonistic Activities The development of compounds with selective endothelin receptor-A antagonistic activities has been explored. Structural modifications of the aryl group in N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides have been shown to enhance activity, indicating their potential as small molecule therapeutics (Wu et al., 1997).

Corrosion Inhibition for Carbon Steel Diamine aromatic epoxy pre-polymers have been synthesized and characterized for their corrosion inhibition behavior on carbon steel in acidic medium. This study provides insights into the use of chemical compounds for industrial applications, showcasing the versatility of N-benzyl-7-methyl-1-benzoxepine-4-carboxamide derivatives (Dagdag et al., 2019).

properties

IUPAC Name

N-benzyl-7-methyl-1-benzoxepine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-14-7-8-18-17(11-14)12-16(9-10-22-18)19(21)20-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSARVQDQMYSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-7-methyl-1-benzoxepine-4-carboxamide

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